molecular formula C7H6N4O2 B3383272 4-Azido-1-methyl-2-nitrobenzene CAS No. 40515-18-2

4-Azido-1-methyl-2-nitrobenzene

Cat. No.: B3383272
CAS No.: 40515-18-2
M. Wt: 178.15 g/mol
InChI Key: XZUGWAIKMKZUFH-UHFFFAOYSA-N
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Description

4-Azido-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H6N4O2 It is characterized by the presence of an azido group (-N3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-methyl-2-nitrobenzene typically involves the nitration of 1-methyl-2-nitrobenzene followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The azido group can be introduced through a substitution reaction using sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

    Reduction: 4-Azido-1-methyl-2-aminobenzene.

    Substitution: 1,2,3-Triazole derivatives.

    Oxidation: 4-Azido-1-carboxy-2-nitrobenzene.

Scientific Research Applications

4-Azido-1-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation and labeling of biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Azido-1-methyl-2-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. The nitro group can be reduced to an amine, which can further participate in various chemical reactions. The methyl group can be oxidized, providing additional functionalization options.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Azido-2-nitrobenzene: Similar structure but without the methyl group, affecting its physical and chemical properties.

    1-Azido-4-nitrobenzene: Different positioning of the azido and nitro groups, leading to different reactivity and applications.

Uniqueness

4-Azido-1-methyl-2-nitrobenzene is unique due to the combination of azido, methyl, and nitro groups on the benzene ring. This combination provides a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

4-azido-1-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)4-7(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGWAIKMKZUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340954
Record name 4-azido-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-18-2
Record name 4-azido-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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